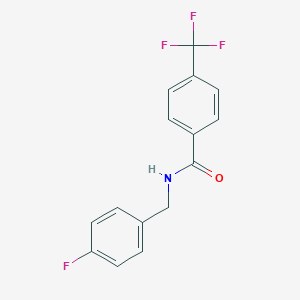![molecular formula C16H14F3NO3 B263538 2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TFP or TFPAA and is used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases.
作用機序
TFPAA inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. It disrupts the formation of protein complexes and prevents the activation of downstream signaling pathways. TFPAA has been found to be a selective inhibitor of MDM2 and MDMX, which are negative regulators of the tumor suppressor protein p53. By inhibiting MDM2 and MDMX, TFPAA can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TFPAA has been found to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. TFPAA has also been found to inhibit the growth and proliferation of cancer cells. In addition, TFPAA has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
TFPAA has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has high selectivity for specific proteins. It has been extensively studied and has a well-established mechanism of action. TFPAA is also commercially available and can be easily synthesized in the lab.
However, TFPAA also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO or ethanol. TFPAA can also be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
将来の方向性
TFPAA has the potential for further research in several areas. It can be used to study the function of other proteins involved in cancer development and progression. TFPAA can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to understand the effects of TFPAA on normal cells and to optimize its dosage and delivery methods. TFPAA can also be modified to improve its solubility and reduce its toxicity.
合成法
The synthesis of TFPAA involves the reaction of 4-(trifluoromethoxy)aniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TFPAA as a white crystalline solid with a high purity level.
科学的研究の応用
TFPAA has been widely used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. TFPAA has been used to study the function of proteins such as MDM2, MDMX, p53, and Bcl-2, which are involved in cancer development and progression.
特性
製品名 |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
|---|---|
分子式 |
C16H14F3NO3 |
分子量 |
325.28 g/mol |
IUPAC名 |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO3/c1-11(22-13-5-3-2-4-6-13)15(21)20-12-7-9-14(10-8-12)23-16(17,18)19/h2-11H,1H3,(H,20,21) |
InChIキー |
BOMSQFAAAZIQHP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)







